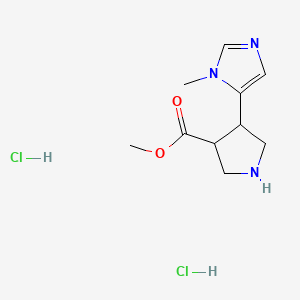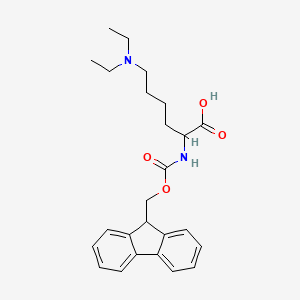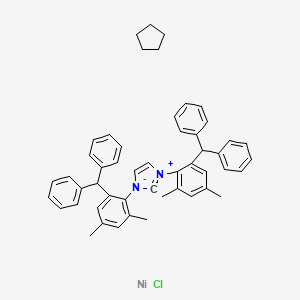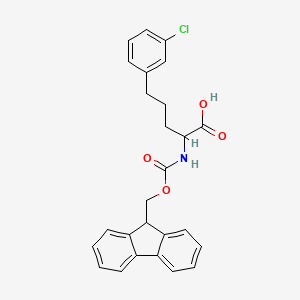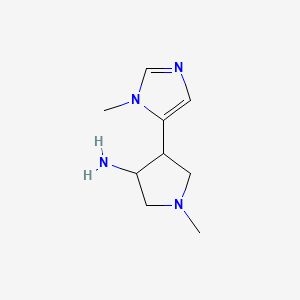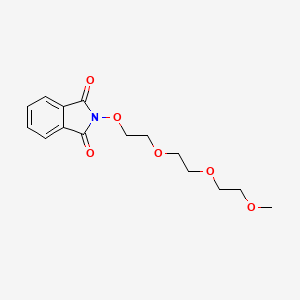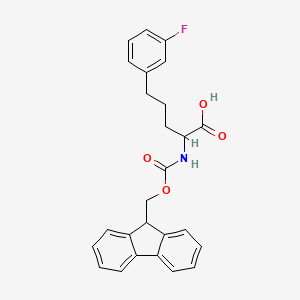
3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a chloro-substituted phenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid backbone. It is commonly used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenylamine and fluorenylmethoxycarbonyl chloride.
Formation of Intermediate: The 4-chloro-2-methylphenylamine is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the Fmoc-protected amine intermediate.
Coupling Reaction: The Fmoc-protected amine intermediate is then coupled with a suitable propanoic acid derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated peptide synthesizers and high-throughput screening techniques to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 3-(4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- 3-(4-chloro-2-methylphenyl)-2-(tert-butoxycarbonylamino)propanoic acid
Uniqueness
3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the presence of both the chloro-substituted phenyl group and the Fmoc protecting group. This combination imparts specific chemical properties and reactivity, making it valuable in peptide synthesis and other applications.
Properties
Molecular Formula |
C25H22ClNO4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c1-15-12-17(26)11-10-16(15)13-23(24(28)29)27-25(30)31-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22-23H,13-14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
VTKCGGUKLSAGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4aH-pyrido[2,3-d]pyridazin-5-one](/img/structure/B12307668.png)
![N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B12307672.png)
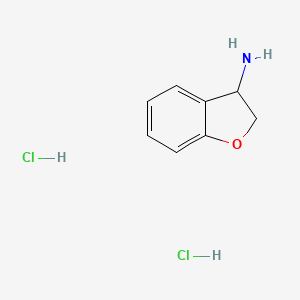

![6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12307677.png)
